molecular formula C8H20N2O2 B14453684 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol CAS No. 74698-80-9

1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol

Cat. No.: B14453684
CAS No.: 74698-80-9
M. Wt: 176.26 g/mol
InChI Key: KJPUNPWQEHPNGQ-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol is an organic compound that belongs to the class of amines It contains both an amino group and an ether group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-propanol with isopropyl alcohol in the presence of a base to form 3-(propan-2-yl)oxypropan-1-ol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions typically involve moderate temperatures and the use of a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ether group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: Contains two amino groups but lacks the ether functionality.

    Isopropanolamine: Contains an amino group and an alcohol group but lacks the ether linkage.

    3-Aminopropanol: Contains an amino group and an alcohol group but lacks the isopropyl ether group.

Uniqueness

1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol is unique due to the presence of both amino and ether groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

74698-80-9

Molecular Formula

C8H20N2O2

Molecular Weight

176.26 g/mol

IUPAC Name

1-(2-aminoethylamino)-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C8H20N2O2/c1-7(2)12-6-8(11)5-10-4-3-9/h7-8,10-11H,3-6,9H2,1-2H3

InChI Key

KJPUNPWQEHPNGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CNCCN)O

Origin of Product

United States

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